molecular formula C6H5BrN4O B13544655 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B13544655
M. Wt: 229.03 g/mol
InChI Key: FXDMZCMMCFWADU-UHFFFAOYSA-N
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Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the reaction of 4-bromo-1H-pyrazole with a suitable oxadiazole precursor. One common method involves the use of a cyclization reaction where the pyrazole and oxadiazole rings are formed in a stepwise manner. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazole derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .

Scientific Research Applications

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to its combination of a brominated pyrazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Biological Activity

The compound 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN5OC_9H_8BrN_5O with a molecular weight of approximately 256.1 g/mol. The presence of bromine in the pyrazole ring and the oxadiazole moiety contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxadiazole derivatives, including our compound of interest. In vitro tests have demonstrated that compounds with oxadiazole rings exhibit significant antibacterial activity against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
This compound0.22 - 0.25 μg/mLStaphylococcus aureus
Other derivativesVaries (0.5 - 10 μg/mL)Escherichia coli, Pseudomonas aeruginosa

The compound showed effective inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that derivatives containing oxadiazole rings can induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (μM)Mechanism
MCF7 (breast cancer)3.79Induction of apoptosis
A549 (lung cancer)26.00Cell cycle arrest
HepG2 (liver cancer)17.82Apoptosis induction

In one study, the compound demonstrated significant cytotoxic effects against A549 and HepG2 cell lines with IC50 values indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in animal models.

In vivo studies indicated a reduction in paw edema in rats treated with oxadiazole derivatives compared to control groups, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It may bind to receptors that regulate cell survival and apoptosis.
  • Biofilm Disruption : The compound has shown potential in disrupting biofilms formed by bacteria such as Staphylococcus aureus, enhancing its antimicrobial efficacy .

Case Studies

Several case studies highlight the effectiveness of oxadiazole compounds:

  • Study on Antimicrobial Efficacy : A comparative study involving multiple pyrazole derivatives found that those containing oxadiazole exhibited superior antimicrobial properties compared to their pyrazole counterparts .
  • Anticancer Screening : In a screening for anticancer agents, compounds similar to this compound were tested against various cancer cell lines showing promising results for further development .

Q & A

Basic Questions

Q. What are the common synthetic strategies for preparing 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole and its derivatives?

The synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation : Reacting amidoximes with activated carbonyl compounds (e.g., methyl 2-chloro-2-oxoacetate) under reflux in tetrahydrofuran (THF) to form the oxadiazole core .
  • Coupling reactions : Introducing substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Brominated pyrazole moieties can be attached using alkylation or Mitsunobu conditions .
  • Hybridization strategies : Combining 1,2,4-oxadiazole with other heterocycles (e.g., thiazole) via stepwise cyclization, using reagents like DMAP and EDC·HCl to improve yields .

Q. How is the structural characterization of 1,2,4-oxadiazole derivatives typically performed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, methylene protons adjacent to the oxadiazole ring appear as singlets near δ 4.44 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C14_{14}H10_{10}BrF3_3N4_4OS with [M+H]+^+ at 418.9782) .
  • X-ray diffraction : Resolves crystal packing and bond angles, critical for confirming bioisosteric replacements (e.g., oxadiazole as an amide surrogate) .

Q. What are the key considerations in designing biological assays for evaluating 1,2,4-oxadiazole derivatives?

  • Cell-based assays : Use caspase activation or cytotoxicity assays (e.g., MTT assay) to screen apoptosis-inducing activity .
  • Dose-response studies : Test compounds at multiple concentrations (e.g., 0.5–100 mg/L) to determine LC50_{50} values and selectivity indices .
  • Control groups : Include reference drugs (e.g., doxorubicin for anticancer activity) and solvent controls to validate assay conditions .

Q. What are the recommended safety precautions when handling brominated 1,2,4-oxadiazole derivatives?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of harmful vapors .
  • Waste disposal : Segregate halogenated waste and follow institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 1,2,4-oxadiazole derivatives for biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -CF3_3) at the pyrazole or phenyl rings enhance insecticidal activity by increasing electrophilicity .
  • Bioisosteric replacements : Replace amides with 1,2,4-oxadiazoles to improve metabolic stability while retaining target binding .
  • Comparative Molecular Field Analysis (CoMFA) : Generate 3D-QSAR models to map steric/electrostatic requirements for activity. For example, bulky substituents at the 5-position of oxadiazole improve binding to insecticidal targets .

Q. What computational methods are employed to predict the bioactivity of 1,2,4-oxadiazole-containing compounds?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interaction with biological targets .
  • Molecular docking : Simulate binding modes to receptors (e.g., GSK-3β for anti-Alzheimer activity) using software like AutoDock or Schrödinger .
  • ADMET prediction : Tools like SwissADME evaluate lipophilicity (logP), blood-brain barrier permeability, and cytochrome P450 interactions .

Q. How can researchers address discrepancies in biological activity data across studies involving 1,2,4-oxadiazole derivatives?

  • Standardize assay conditions : Control variables like cell line origin, serum concentration, and incubation time to reduce variability .
  • Meta-analysis : Compare SAR trends across published datasets to identify consensus structural motifs (e.g., trifluoromethyl groups enhancing antiviral activity) .
  • Crystallographic validation : Resolve target-ligand co-crystal structures to confirm binding hypotheses when in vitro/in vivo results conflict .

Q. What strategies are effective in improving the metabolic stability of 1,2,4-oxadiazole-based drug candidates?

  • Fluorination : Introduce -CF3_3 groups to block oxidative metabolism at vulnerable sites (e.g., C3 methyl) .
  • Steric shielding : Add bulky substituents (e.g., cyclopropyl) near labile bonds to reduce enzymatic cleavage .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with ester linkages to enhance bioavailability .

Q. How do metal complexes of 1,2,4-oxadiazole ligands influence their physicochemical properties and applications?

  • Coordination chemistry : Oxadiazoles act as bidentate ligands, forming stable complexes with transition metals (e.g., Ni(II), Cu(II)) that exhibit unique redox properties .
  • Enhanced bioactivity : Metal coordination can amplify anticancer or antimicrobial effects by facilitating DNA intercalation or reactive oxygen species (ROS) generation .

Q. How can X-ray crystallography aid in the structural elucidation and refinement of 1,2,4-oxadiazole derivatives?

  • Bond length/angle analysis : Confirm planarity of the oxadiazole ring and assess conjugation with adjacent substituents .
  • Twinning correction : Use SHELXL to refine structures from twinned crystals, common in halogenated derivatives .
  • Electron density maps : Resolve disorder in flexible side chains (e.g., methylene-linked pyrazole groups) .

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C6H5BrN4O/c7-5-1-9-11(2-5)3-6-8-4-12-10-6/h1-2,4H,3H2

InChI Key

FXDMZCMMCFWADU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC2=NOC=N2)Br

Origin of Product

United States

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